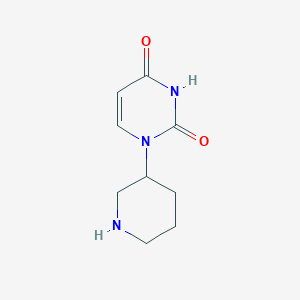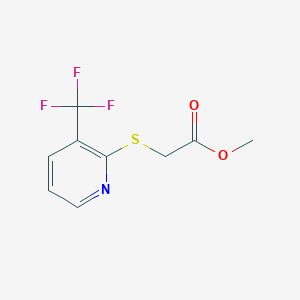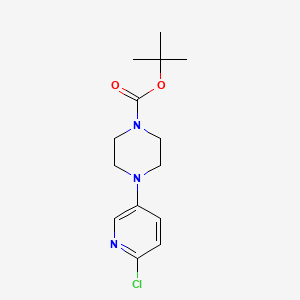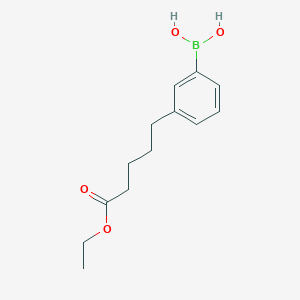
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” is a boronic acid derivative . It is also known as EPB or EOPB. Its molecular formula is C13H19BO4 and it has a molecular weight of 250.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylboronic acid group attached to a 5-ethoxy-5-oxopentyl group . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 413.3±55.0 °C and its density is predicted to be 1.11±0.1 g/cm3 . It has a pKa value of 8.59±0.10 (Predicted) . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Suzuki-Miyaura Coupling : This is a Nobel Prize-winning reaction used for creating carbon-carbon bonds, which are essential for building complex molecules like pharmaceuticals . “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” could potentially be used as a building block in this type of reaction .
-
Bioorthogonal Click Chemistry : This field focuses on chemical reactions that can occur inside living systems without interfering with natural biological processes . Boronic acids, such as “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid”, can be involved in these types of reactions due to their specific binding properties .
-
Drug Discovery : Boronic acids and their esters, including “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid”, are considered valuable compounds for the design of new drugs . They are particularly useful as boron-carriers suitable for neutron capture therapy .
-
Catalysis : Boronic acids and their esters can play a role in various catalytic reactions . For example, they can be involved in the protodeboronation of pinacol boronic esters, a process that can be used for the formal anti-Markovnikov hydromethylation of alkenes .
-
Materials Science : Boronic acids and their esters have been used in the creation of functional materials . For instance, they can be used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers for the enrichment of cis-diol containing molecules .
-
m-Aryloxy Phenols Synthesis : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” could potentially be used in the synthesis of m-aryloxy phenols .
-
Biochemical Reagent : “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” could be used as a biochemical reagent . Biochemical reagents are substances that are used in chemical reactions to detect, measure, examine, or produce other substances .
-
Synthesis of Bioactive Natural Products : Phenol derivatives, such as “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid”, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups, such as esters, nitriles, and halogens, that impart specific properties .
-
Conducting Polymers : “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” could potentially be used in the synthesis of conducting polymers . These materials have a wide range of applications, including in the production of plastics, adhesives, and coatings .
-
Safety and Handling Procedures : While not a direct application, it’s important to note that “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” is considered harmful by inhalation, in contact with skin, and if swallowed . Therefore, it’s crucial to follow proper safety and handling procedures when working with this compound .
Eigenschaften
IUPAC Name |
[3-(5-ethoxy-5-oxopentyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-2-18-13(15)9-4-3-6-11-7-5-8-12(10-11)14(16)17/h5,7-8,10,16-17H,2-4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIWJNTRMUYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674601 | |
| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid | |
CAS RN |
1072946-57-6 | |
| Record name | 1-Ethyl 3-boronobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)
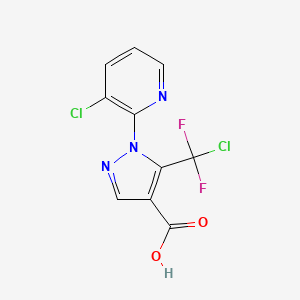
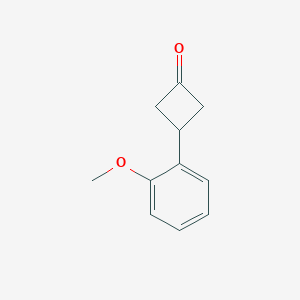
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)

![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)
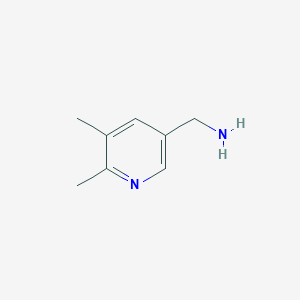


![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
